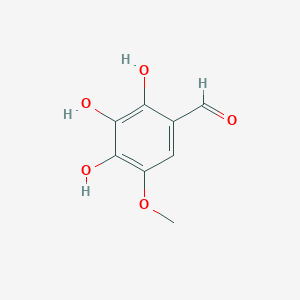![molecular formula C13H18O2 B14390041 3-[2-(Benzyloxy)ethyl]-3-methyloxetane CAS No. 88214-46-4](/img/structure/B14390041.png)
3-[2-(Benzyloxy)ethyl]-3-methyloxetane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-(Benzyloxy)ethyl]-3-methyloxetane is an organic compound that features an oxetane ring substituted with a benzyloxyethyl group and a methyl group Oxetanes are four-membered cyclic ethers known for their strained ring structure, which imparts unique reactivity characteristics The benzyloxy group is a benzene ring attached to an oxygen atom, which is further connected to an ethyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Benzyloxy)ethyl]-3-methyloxetane typically involves the following steps:
Formation of the Benzyloxyethyl Intermediate: This can be achieved by reacting benzyl alcohol with ethylene oxide in the presence of a base such as sodium hydroxide to form 2-(benzyloxy)ethanol.
Cyclization to Form the Oxetane Ring: The intermediate 2-(benzyloxy)ethanol is then subjected to cyclization under acidic conditions, such as using sulfuric acid, to form the oxetane ring. The methyl group can be introduced via alkylation using methyl iodide in the presence of a strong base like potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and purity. Catalysts and optimized reaction conditions are employed to ensure efficient cyclization and alkylation steps. The use of automated reactors and purification systems helps in scaling up the production while maintaining consistency.
化学反応の分析
Types of Reactions
3-[2-(Benzyloxy)ethyl]-3-methyloxetane undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxetane ring can be reduced to form linear ethers.
Substitution: The benzyloxy group can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols (RSH) in the presence of a base like sodium hydride (NaH) are commonly employed.
Major Products Formed
Oxidation: Benzoic acid or benzaldehyde derivatives.
Reduction: Linear ethers such as 3-(2-hydroxyethyl)-3-methyloxetane.
Substitution: Various substituted benzyloxy derivatives depending on the nucleophile used.
科学的研究の応用
3-[2-(Benzyloxy)ethyl]-3-methyloxetane finds applications in several scientific research areas:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty polymers and materials with specific properties, such as high thermal stability and resistance to chemical degradation.
作用機序
The mechanism of action of 3-[2-(Benzyloxy)ethyl]-3-methyloxetane involves its interaction with various molecular targets and pathways:
Molecular Targets: The benzyloxy group can interact with enzymes and receptors, potentially inhibiting or activating biological pathways.
Pathways Involved: The compound may participate in oxidative stress pathways, influencing cellular redox states and modulating signal transduction processes.
類似化合物との比較
Similar Compounds
3-[2-(Benzyloxy)ethyl]-3-methyloxirane: Similar structure but with an oxirane (three-membered ring) instead of an oxetane.
3-[2-(Benzyloxy)ethyl]-3-methylfuran: Contains a furan ring (five-membered ring with oxygen) instead of an oxetane.
3-[2-(Benzyloxy)ethyl]-3-methylpyran: Features a pyran ring (six-membered ring with oxygen) instead of an oxetane.
Uniqueness
3-[2-(Benzyloxy)ethyl]-3-methyloxetane is unique due to its four-membered oxetane ring, which imparts significant ring strain and reactivity. This makes it a valuable intermediate in organic synthesis and a candidate for developing materials with unique properties.
特性
CAS番号 |
88214-46-4 |
|---|---|
分子式 |
C13H18O2 |
分子量 |
206.28 g/mol |
IUPAC名 |
3-methyl-3-(2-phenylmethoxyethyl)oxetane |
InChI |
InChI=1S/C13H18O2/c1-13(10-15-11-13)7-8-14-9-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3 |
InChIキー |
LZWFQPLMLBGVDX-UHFFFAOYSA-N |
正規SMILES |
CC1(COC1)CCOCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


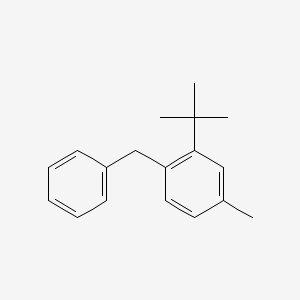
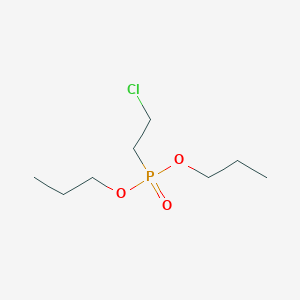
![4-[(E)-(5-Nitro-1,3-thiazol-2-yl)diazenyl]-N-[(4-pentylphenyl)methyl]aniline](/img/structure/B14389975.png)
![5-Nitro-9-oxobicyclo[3.3.1]nonan-2-yl acetate](/img/structure/B14389980.png)
![Hydrazinecarboxylic acid, [(2-nitrophenyl)methylene]-, methyl ester](/img/structure/B14389984.png)
![Bis{2-[methyl(trimethylsilyl)amino]ethyl} methylarsonite](/img/structure/B14389992.png)
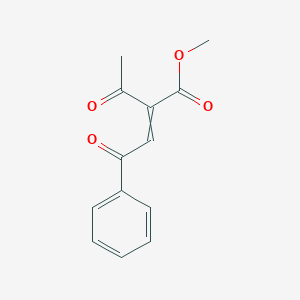

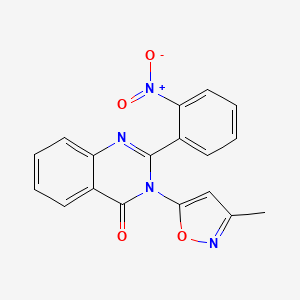
![5-Methyl-2-phenyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one](/img/structure/B14390015.png)
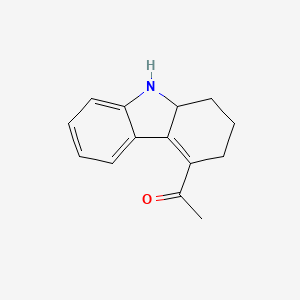

![2-[4-(2,5-Dichlorophenyl)piperazin-1-yl]ethan-1-ol](/img/structure/B14390034.png)
